N-(4-acetylphenyl)-6-chloro-4-hydroxyquinoline-3-carboxamide
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Overview
Description
“N-(4-acetylphenyl)-6-chloro-4-hydroxyquinoline-3-carboxamide” is a complex organic compound. Based on its name, it likely contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also seems to have an acetylphenyl group and a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, a Michael-type addition of aromatic alcohols to N-(4-acetylphenyl)maleic imide has been reported . Another study described the one-pot synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide under base conditions .Scientific Research Applications
- N-(4-acetylphenyl)-6-chloro-4-hydroxyquinoline-3-carboxamide has demonstrated antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and other pathogens. It could potentially be used in developing new antibiotics or antifungal agents .
- The compound’s structural features suggest that it might possess anti-inflammatory properties. Scientists have explored its effects on inflammatory pathways and immune responses. Further studies could reveal its potential as an anti-inflammatory drug .
- Quinoline derivatives like this compound can form stable complexes with transition metals. These complexes have applications in catalysis, sensing, and material science. Investigating the coordination behavior of this compound with metal ions could yield valuable insights .
- Researchers have studied the photophysical behavior of quinoline derivatives. This compound’s absorption and emission properties could find applications in fluorescence-based assays, sensors, or imaging techniques .
- The unique structural features of N-(4-acetylphenyl)-6-chloro-4-hydroxyquinoline-3-carboxamide make it an interesting scaffold for drug design. Medicinal chemists could modify its functional groups to enhance bioactivity or selectivity against specific targets .
- Scientists have screened quinoline derivatives for various biological activities, including anticancer, antiviral, and antioxidant effects. This compound could be part of such screenings to identify potential therapeutic candidates .
Antimicrobial Activity
Anti-Inflammatory Potential
Metal Complex Formation
Photophysical Properties
Drug Design and Optimization
Biological Activity Screening
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as the heat shock protein hsp 90-alpha .
Mode of Action
This could result in altered cellular processes, potentially contributing to the compound’s overall effect .
Biochemical Pathways
Compounds with similar structures have been found to influence the hippo signaling pathway , which plays a crucial role in cell proliferation and other processes promoting tumorigenesis .
Pharmacokinetics
Similar compounds have been found to be rapidly and completely absorbed and metabolized to various metabolites . The plasma half-life varied for the parent drug and its metabolites between 9.7 and 15 hours . More research is needed to fully understand the pharmacokinetics of this specific compound.
Result of Action
Based on its potential interaction with proteins like heat shock protein hsp 90-alpha , it could potentially influence cellular processes such as protein folding, degradation, and cellular stress responses.
properties
IUPAC Name |
N-(4-acetylphenyl)-6-chloro-4-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c1-10(22)11-2-5-13(6-3-11)21-18(24)15-9-20-16-7-4-12(19)8-14(16)17(15)23/h2-9H,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNSXMTYKJTDIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-6-chloro-4-hydroxyquinoline-3-carboxamide |
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